LogP Differential vs. 1,4-Dioxa-10-azadispiro Analog: A 3.5 Log Unit Lipophilicity Advantage
The target compound exhibits a calculated LogP of 1.31, which contrasts sharply with the −2.19 LogP of the structurally related 1,4-dioxa-10-azadispiro[4.2.4⁸.2⁵]tetradecane-12-carboxylic acid, a difference of approximately 3.5 log units . In the context of Lipinski's Rule of Five, a LogP of 1.31 falls within the optimal range (0–5) for oral drug candidates, whereas −2.19 indicates poor passive membrane permeability [1]. This difference arises from the replacement of an oxygen atom in the target compound with a basic secondary amine in the comparator, which introduces an additional hydrogen bond donor and substantially increases polarity.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.31 |
| Comparator Or Baseline | 1,4-Dioxa-10-azadispiro[4.2.4⁸.2⁵]tetradecane-12-carboxylic acid; LogP = −2.19 |
| Quantified Difference | ΔLogP ≈ 3.5 |
| Conditions | Computed values from vendor datasheets (Chemscene, Chemspace) |
Why This Matters
For procurement in oral drug discovery programs, a LogP of 1.31 predicts passive membrane permeation, whereas −2.19 would likely require active transport or prodrug strategies, making the target compound a more versatile starting point for lead optimization.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
